7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide

Catalog No.
S6743568
CAS No.
2548989-21-3
M.F
C18H17N3O2
M. Wt
307.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-...

CAS Number

2548989-21-3

Product Name

7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide

IUPAC Name

7-[4-(dimethylamino)phenyl]-2-iminochromene-3-carboxamide

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C18H17N3O2/c1-21(2)14-7-5-11(6-8-14)12-3-4-13-9-15(17(19)22)18(20)23-16(13)10-12/h3-10,20H,1-2H3,(H2,19,22)

InChI Key

OCHACNMMILAIEZ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C(=N)O3)C(=O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C(=N)O3)C(=O)N

7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide is a compound classified within the 2H-chromene family, characterized by the presence of an imine group at the second position and a carboxamide group at the third position of the chromene structure. The molecular formula for this compound is C17_{17}H18_{18}N2_{2}O, with a molecular weight of approximately 290.34 g/mol. This compound is notable for its potential biological activities, particularly in cancer research, where it has been identified as a cytotoxic agent against various cancer cell lines, including breast, prostate, lung, and colon cancers.

  • No data is available on the safety hazards associated with this specific compound. However, based on the functional groups, some general precautions might be necessary:
    • The compound might have moderate toxicity due to the presence of the aromatic amine.
    • Standard laboratory safety practices should be followed when handling the compound due to its unknown properties.
  • Search Results

    A search for research articles mentioning this specific compound yielded no significant results. This suggests that the compound is either very new or has not been widely studied yet [, ].

  • Chemical Structure Analysis

    While the specific research applications are unknown, analyzing the compound's structure can offer some clues. The presence of a chromene ring and a carboxamide group suggests it might belong to a class of heterocyclic compounds with potential applications in medicinal chemistry []. The dimethylamino group further indicates that the molecule may possess some basic properties.

The synthesis of 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide typically involves the reaction of a substituted 2-cyanoacetamide with a substituted salicylaldehyde in the presence of a base such as sodium acetate. This reaction is conducted in a solvent like glacial acetic acid, leading to the formation of the desired chromene derivative. Additionally, this compound can undergo further transformations to yield various functionalized derivatives, expanding its chemical utility .

Research indicates that 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide exhibits significant cytotoxic activity against several cancer cell lines. Its mechanism of action is not fully understood but is believed to involve interactions with critical cellular targets that influence cell proliferation and survival. Studies have shown its effectiveness against MCF-7 (breast cancer), PC-3 (prostate cancer), A-549 (lung cancer), and Caco-2 (colon cancer) cell lines, suggesting its potential as an anticancer therapeutic agent.

The primary synthesis method for 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide involves:

  • Starting Materials: A substituted 2-cyanoacetamide and a substituted salicylaldehyde.
  • Reagents: Sodium acetate as a base.
  • Solvent: Glacial acetic acid.
  • Procedure: The reaction mixture is heated under reflux conditions to facilitate the formation of the chromene structure.

This method can be modified to introduce various substituents on the aromatic rings or at different positions on the chromene scaffold, allowing for the generation of diverse derivatives with potentially enhanced biological activities .

7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide has potential applications in:

  • Cancer Therapy: As a lead compound for developing new anticancer agents due to its cytotoxic properties against multiple cancer cell lines.
  • Pharmaceutical Research: It serves as a scaffold for synthesizing novel compounds with enhanced therapeutic profiles.

Studies on the interactions of 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide with biological targets are ongoing. Preliminary findings suggest that it may interact with specific proteins involved in cell cycle regulation and apoptosis pathways. Further research is required to elucidate these interaction mechanisms and their implications for therapeutic efficacy .

Several compounds share structural similarities with 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(2,4-Dichlorophenyl)-7-(diethylamino)-2-imino-2H-chromene-3-carboxamideContains dichlorophenyl and diethylamino groupsCytotoxic against various cancer cell lines
7-Amino-2H-chromene-3-carboxamideLacks dimethylamino group; has amino functionalityExhibits antibacterial and antifungal properties
6-Methoxy-7-(4-methoxyphenyl)-2-imino-2H-chromene-3-carboxamideContains methoxy groups on both ringsPotentially active against specific tumor types

Uniqueness of 7-[4-(dimethylamino)phenyl]-2-imino-2H-chromene-3-carboxamide

The uniqueness of this compound lies in its specific combination of functional groups that enhance its cytotoxic activity while providing opportunities for further chemical modifications. The presence of the dimethylamino group contributes to its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets effectively.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

307.132076794 g/mol

Monoisotopic Mass

307.132076794 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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